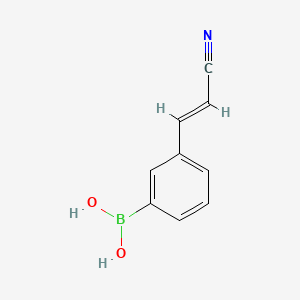

(E)-(3-(2-Cyanovinyl)phenyl)boronic acid

Description

Overview of Boronic Acid Chemistry: Significance as Versatile Synthetic Intermediates and Reagents

Boronic acids, characterized by the R-B(OH)₂ functional group, are a cornerstone of modern organic synthesis. wikipedia.org Their importance stems from a unique combination of stability, versatile reactivity, and generally low toxicity. researchgate.net These compounds are mild Lewis acids, a property that allows them to form reversible covalent complexes with diols, such as those found in sugars and glycoproteins. nih.gov This behavior is crucial for their application in the development of chemical sensors and drug delivery systems. nih.gov

The most prominent role of boronic acids is as key coupling partners in the Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed process forges carbon-carbon bonds with exceptional efficiency and functional group tolerance, making it a preferred method for constructing complex molecules, including biaryls, which are common motifs in pharmaceuticals and organic materials. libretexts.orgmdpi.com Beyond C-C bond formation, boronic acids are employed in a wide array of other transformations, including carbon-heteroatom (C-N, C-O, C-S) couplings, conjugate additions, and as catalysts for various reactions. mdpi.comresearchgate.net Their ease of preparation and handling has solidified their status as indispensable building blocks in both academic research and industrial applications. libretexts.orgmdpi.com

Table 1: Key Reactions Involving Boronic Acids

| Reaction Name | Description | Catalyst/Reagents | Bond Formed |

| Suzuki-Miyaura Coupling | Cross-coupling of a boronic acid with an organohalide or triflate. libretexts.org | Pd catalyst, Base | C-C |

| Chan-Lam Coupling | Cross-coupling of a boronic acid with an amine or alcohol. researchgate.net | Cu catalyst | C-N, C-O |

| Liebeskind-Srogl Coupling | Cross-coupling of a boronic acid with a thioester. researchgate.net | Pd or Cu catalyst | C-C |

| Petasis Reaction | A multicomponent reaction of an amine, an aldehyde, and a vinyl- or aryl-boronic acid. researchgate.net | Heat or Lewis Acid | C-C, C-N |

| Oxidation | Conversion of a boronic acid to a phenol. researchgate.net | Oxidizing agent (e.g., H₂O₂) | C-O |

The Role of Styrenyl and Cyanovinyl Moieties in Molecular Design

Styrenyl and cyanovinyl moieties are fundamental components in molecular design, each imparting distinct and valuable electronic and structural properties to a molecule.

The styrenyl group, a vinyl group attached to a benzene (B151609) ring, provides a site of unsaturation that can readily participate in polymerization and other addition reactions. It is the monomer for polystyrene and a key component in various copolymers. In the context of discrete molecules, the styrenyl moiety extends the π-conjugated system of the benzene ring, which can influence the molecule's optical and electronic properties.

The cyanovinyl moiety, which features a cyano (-C≡N) group attached to a carbon-carbon double bond, is a powerful electron-withdrawing group. This feature is widely exploited in the design of "push-pull" systems, where it is paired with an electron-donating group to facilitate intramolecular charge transfer (ICT). researchgate.net This ICT character is central to the function of many organic materials used in nonlinear optics, dye-sensitized solar cells, and organic light-emitting diodes (OLEDs). The presence of the cyano group can significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and alter the photophysical properties of a molecule, such as its fluorescence emission wavelength and quantum yield. researchgate.netresearchgate.net

Table 2: Comparison of Styrenyl and Cyanovinyl Moieties

| Feature | Styrenyl Moiety | Cyanovinyl Moiety |

| Electronic Nature | Largely a π-conjugated system | Strong electron-withdrawing character |

| Primary Application | Polymer synthesis, extending π-conjugation | Organic electronics, fluorescent probes, push-pull systems |

| Key Property | Ability to polymerize | Induces intramolecular charge transfer (ICT) |

| Effect on LUMO | Moderate influence | Significantly lowers LUMO energy |

Structural and Functional Context of (E)-(3-(2-Cyanovinyl)phenyl)boronic Acid within the Boronic Acid Family

This compound is a bifunctional molecule that strategically combines the attributes of its constituent parts. Its structure consists of a phenylboronic acid where the boronic acid group is in a meta position relative to a cyanovinyl substituent. The (E)-isomer designation indicates that the substituents on the vinyl carbons are on opposite sides, leading to a more linear and extended molecular geometry.

This specific arrangement confers a unique set of properties:

Reactivity Hub : The boronic acid group serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgmdpi.com This allows the entire (E)-(3-(2-cyanovinyl)phenyl) unit to be incorporated as a single building block into larger, more complex molecular architectures.

Electronic Modulation : The cyanovinyl group acts as a potent electron-withdrawing moiety. researchgate.net Its placement on the phenyl ring modifies the electronic properties of the boronic acid, and more importantly, it imparts the photophysical characteristics associated with push-pull systems. researchgate.net

Integrated Functionality : The molecule is not merely a boronic acid; it is a functionalized boronic acid. The cyanovinyl group can act as a fluorophore or a key component in a material designed for electronic applications. Therefore, when this compound is used in a synthesis, it introduces both a coupling site and a functional electronic/optical element in a single step.

Table 3: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 850568-53-5 chemsrc.comcymitquimica.com |

| Molecular Formula | C₉H₈BNO₂ cymitquimica.com |

| Molecular Weight | 172.98 g/mol cymitquimica.com |

| Appearance | Solid cymitquimica.com |

| Purity | Typically ≥97% cymitquimica.com |

| InChI Key | YDSLGHLJEJPWNC-DUXPYHPUSA-N cymitquimica.com |

Current Research Landscape and Emerging Trends in Cyanovinyl Arylboronic Acid Research

The research landscape for cyanovinyl arylboronic acids, including this compound, is dynamic and expanding, driven by the demand for novel functional molecules. Current research is concentrated in several key areas.

One major focus is the development of fluorescent chemosensors. The boronic acid moiety can act as a recognition site for diol-containing analytes like carbohydrates or catechols. Upon binding, the coordination environment of the boron atom changes from trigonal planar to tetrahedral, which alters the electronic properties of the attached cyanovinylphenyl fluorophore. nih.gov This change can result in a detectable shift in fluorescence intensity or wavelength, forming the basis of a sensing mechanism. Researchers are exploring new derivatives to enhance sensitivity, selectivity, and water solubility for biological applications.

In materials science, these compounds are being investigated as building blocks for organic electronic materials. By incorporating them into polymers or larger conjugated systems via Suzuki coupling, scientists can fine-tune the electronic and optical properties of materials for use in OLEDs, organic photovoltaics (OPVs), and nonlinear optical devices. The electron-withdrawing nature of the cyanovinyl group is critical for engineering the band gaps and charge transport properties of these materials.

Emerging trends point towards the integration of cyanovinyl arylboronic acids into more complex, multifunctional systems. This includes their use in theranostics, where the molecule combines a therapeutic action with a diagnostic (e.g., fluorescent imaging) capability. Furthermore, their application in photoredox catalysis is a nascent but promising field, where their unique electronic excited states could be harnessed to drive chemical reactions. The synthesis of novel derivatives with varied substitution patterns on the aromatic ring continues to be an active area, aiming to create a library of building blocks with a wide range of tunable photophysical and chemical properties. researchgate.net

Properties

IUPAC Name |

[3-[(E)-2-cyanoethenyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1-5,7,12-13H/b4-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSLGHLJEJPWNC-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C=CC#N)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC(=CC=C1)/C=C/C#N)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801250585 | |

| Record name | B-[3-[(1E)-2-Cyanoethenyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801250585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-53-5 | |

| Record name | B-[3-[(1E)-2-Cyanoethenyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[3-[(1E)-2-Cyanoethenyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801250585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(E)-2-Cyanovinyl]benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Advanced Chemical Transformations of E 3 2 Cyanovinyl Phenyl Boronic Acid

Cross-Coupling Reactions Utilizing the Boronic Acid Moiety

(E)-(3-(2-Cyanovinyl)phenyl)boronic acid is a versatile organic compound that features both a boronic acid moiety and a cyanovinyl group. This structure allows it to participate in a wide array of chemical transformations. The boronic acid group, in particular, is a cornerstone functional group for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and selectivity. Its utility is prominently demonstrated in reactions such as the Suzuki-Miyaura coupling, Chan-Lam coupling, and various addition reactions, making it a valuable building block in the synthesis of complex organic molecules. nih.gov

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. wikipedia.orgkashanu.ac.ir This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organohalide or triflate. wikipedia.orglibretexts.org The versatility, mild reaction conditions, and tolerance of a broad range of functional groups have established the Suzuki-Miyaura reaction as a cornerstone in modern organic synthesis, including the creation of polyolefins, styrenes, and substituted biphenyls. wikipedia.org

In this context, this compound serves as the nucleophilic partner, transferring its (E)-3-(2-cyanovinyl)phenyl group to the electrophilic organohalide in the presence of a palladium catalyst and a base. libretexts.org The reaction is compatible with a variety of coupling partners, including aryl, heteroaryl, and vinyl halides. acs.orgresearchgate.net

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Transmetalation : This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. The process is facilitated by a base (e.g., K₂CO₃, NaOH), which activates the boronic acid to form a more nucleophilic boronate species (-B(OR)₃⁻). wikipedia.orgnih.gov There has been debate about the exact mechanism, with pathways involving either the reaction of the activated boronate with the Pd(II)-halide complex or the reaction of a Pd(II)-hydroxo/alkoxo complex with the neutral boronic acid being proposed. nih.gov In either case, the (E)-3-(2-cyanovinyl)phenyl group from the boronic acid displaces the halide on the palladium(II) complex, forming a diorganopalladium(II) intermediate. nih.gov The formation of pre-transmetalation intermediates with Pd-O-B linkages has been identified as a key feature of this step. illinois.edu

Reductive Elimination : In the final step, the two organic groups (R¹ and the (E)-3-(2-cyanovinyl)phenyl group) on the diorganopalladium(II) intermediate are coupled, forming the new C-C bond in the final product (R¹-R²). This process regenerates the Palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyonedalabs.com This step typically requires the organic groups to be in a cis orientation on the palladium center. libretexts.org

The efficiency and scope of the Suzuki-Miyaura reaction are heavily dependent on the choice of the palladium catalyst and, critically, the associated ligands. libretexts.org Ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle. nih.gov For coupling reactions involving vinylboronic acids, electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to promote high catalytic activity. researchgate.netnih.gov

| Palladium Precursor | Ligand | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (built-in) | Aryl/Vinyl Iodides, Bromides | Commercially available, widely used for standard couplings. | |

| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos | Aryl/Vinyl Chlorides, Bromides, Triflates | High activity for hindered and unreactive substrates, room temperature reactions possible. | acs.orgnih.gov |

| PdCl₂(dppf) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Aryl/Vinyl Bromides, Heteroaryl halides | Effective for a broad range of substrates, including heteroaromatics. | nih.gov |

| Pd on Carbon (Pd/C) | None (Heterogeneous) | Aryl Iodides, Bromides | Ease of separation, recyclability, suitable for aqueous media. | icmpp.ro |

Chan-Lam Coupling and Related Cross-Coupling Methodologies

Beyond C-C bond formation, the boronic acid moiety of this compound is also reactive in Chan-Lam coupling reactions (also known as Chan-Evans-Lam or CEL coupling). This reaction facilitates the formation of carbon-heteroatom bonds, most commonly carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. organic-chemistry.orgwikipedia.org Unlike the palladium-catalyzed Suzuki reaction, the Chan-Lam coupling is typically catalyzed by copper complexes, often using simple copper(II) salts like Cu(OAc)₂. organic-chemistry.orgnih.gov

A significant advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, at room temperature and open to the air, using atmospheric oxygen as the oxidant. organic-chemistry.orgwikipedia.org The reaction couples arylboronic acids with a wide range of N-H and O-H containing compounds, including amines, anilines, amides, phenols, and alcohols. organic-chemistry.org Therefore, this compound can be used to synthesize various arylamines and aryl ethers.

The proposed mechanism involves the formation of a copper(II)-aryl complex, which then coordinates with the amine or alcohol. An oxidative process, potentially leading to a transient Cu(III) intermediate, is followed by reductive elimination to form the desired C-N or C-O bond and a Cu(I) species, which is then re-oxidized to Cu(II) to complete the catalytic cycle. organic-chemistry.org

| Component | Typical Reagents/Conditions | Reference |

|---|---|---|

| Boronic Acid | Aryl or Heteroaryl Boronic Acids | researchgate.net |

| Coupling Partner | Amines, Alcohols, Phenols, Amides, Imides | organic-chemistry.org |

| Catalyst | Cu(OAc)₂, CuCl₂ | organic-chemistry.org |

| Base (Optional) | Pyridine, Et₃N, K₂CO₃ | wikipedia.orgnih.gov |

| Solvent | CH₂Cl₂, THF, CH₃CN | organic-chemistry.org |

| Atmosphere | Air (O₂) | wikipedia.org |

Conjugate Additions with Alkenyl Boronic Acids

The boronic acid functional group can also be utilized in conjugate addition (or 1,4-addition) reactions to α,β-unsaturated carbonyl compounds. acs.org This transformation is a powerful method for forming C-C bonds at the β-position of enones, enoates, and other Michael acceptors. orgsyn.org While rhodium catalysts are frequently used for these reactions, palladium-catalyzed versions have also been developed. organic-chemistry.org

In this reaction, the organic group from the boronic acid, such as the (E)-3-(2-cyanovinyl)phenyl group, acts as a soft nucleophile that adds to the electron-deficient double bond of the Michael acceptor. acs.orgnih.gov Alkenyl and aryl boronic acids are suitable substrates for this transformation. acs.orgnih.gov The reaction tolerates a wide variety of functional groups and can be performed under mild, often neutral or basic, conditions. organic-chemistry.orgnih.gov Enantioselective variants of this reaction, using chiral ligands, have been developed to create stereogenic centers with high levels of control, including all-carbon quaternary centers. acs.orgorgsyn.org

| Catalyst System | Boronic Acid Type | Michael Acceptor | Typical Conditions | Reference |

|---|---|---|---|---|

| [Rh(acac)(C₂H₄)₂] / Ligand | Aryl, Alkenyl | α,β-Unsaturated Ketones, Esters | Dioxane/H₂O, 100 °C | nih.gov |

| Pd(OAc)₂ / Bipyridine | Aryl | α,β-Unsaturated Aldehydes, Esters, Amides | Toluene, 80 °C | organic-chemistry.org |

| [Rh(cod)Cl]₂ | Aryl, Alkenyl | α-Methylene-β-lactones | Dioxane/H₂O, 60 °C | acs.orgnih.gov |

| Organocatalyst (e.g., BINOL-derived) | Alkenyl | Indole-appended Enones | Toluene, 115 °C | acs.org |

Allylation Reactions with Boronic Acids

Allylation reactions involving boronic acids provide an effective route for the formation of C(sp²)-C(sp³) bonds, constructing molecules containing the valuable allyl functional group. These transformations typically involve the cross-coupling of a boronic acid with an allylic partner, such as an allylic alcohol, carbonate, or halide. nih.govrsc.org While transition-metal catalysis (e.g., palladium, iridium) is common, metal-free approaches using boronic acid catalysts like B(C₆F₅)₃ have also been reported for the direct dehydrative coupling of allylic alcohols. nih.govrsc.orgresearchgate.net

In such a reaction, this compound would serve as the arylating agent, coupling with the allylic electrophile to yield an allylated arene. These reactions are valuable for their ability to introduce a three-carbon chain that can be further functionalized. The regioselectivity of the nucleophilic attack on the allylic system is a key aspect that can often be controlled by the choice of catalyst and reaction conditions. nih.gov

Functional Group Interconversions and Derivatizations of the Cyanovinyl Group

The this compound molecule possesses a versatile cyanovinyl functional group, which consists of a nitrile (cyano) moiety conjugated with a carbon-carbon double bond (vinyl group). This arrangement allows for a variety of chemical transformations, targeting either the nitrile, the alkene, or the conjugated system as a whole. These interconversions are crucial for modifying the molecule's electronic properties, steric profile, or for introducing new functionalities for further synthetic applications.

The nitrile group can undergo hydrolysis to form a carboxylic acid or be reduced to a primary amine. Acid- or base-catalyzed hydrolysis converts the cyano group into a carboxyl group, proceeding through an intermediate amide. libretexts.orglibretexts.org For instance, heating the compound under reflux with a dilute acid like hydrochloric acid would yield (E)-(3-(2-carboxyvinyl)phenyl)boronic acid. libretexts.org Conversely, alkaline hydrolysis with sodium hydroxide (B78521) would initially produce the corresponding carboxylate salt. libretexts.org Reduction of the nitrile, typically with powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, transforms the cyano group into an aminomethyl group, yielding (E)-(3-(3-amino-1-propenyl)phenyl)boronic acid. aakash.ac.inorganic-chemistry.org This transformation is valuable for introducing a basic nitrogen atom into the molecular structure.

The vinyl component of the cyanovinyl group, being an electron-deficient alkene due to the electron-withdrawing nature of the cyano group, is susceptible to various addition and cycloaddition reactions. For example, it can act as a dienophile in Diels-Alder [4+2] cycloaddition reactions with suitable dienes. nih.gov The stereochemistry of the (E)-alkene would be expected to be retained in the resulting cycloadduct. Furthermore, the electron-deficient double bond can undergo Michael addition with various nucleophiles. Cycloaddition reactions involving the nitrile group itself, such as the cyano Diels-Alder reaction, are also possible under specific conditions, leading to the formation of nitrogen-containing heterocyclic structures. nih.govmit.edu

Below is a table summarizing potential transformations of the cyanovinyl group.

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Nitrile Hydrolysis | Dilute HCl or H₂SO₄, heat | Carboxylic Acid |

| NaOH or KOH solution, heat, then H₃O⁺ | Carboxylic Acid | |

| Nitrile Reduction | LiAlH₄ in THF, followed by H₂O workup | Primary Amine (-CH₂NH₂) |

| H₂ gas, Pd/C or PtO₂ catalyst | Primary Amine (-CH₂NH₂) | |

| Alkene Cycloaddition | Diene (e.g., cyclopentadiene), heat | Cycloadduct (e.g., norbornene derivative) |

| Michael Addition | Nucleophiles (e.g., R₂CuLi, R₂NH) | β-substituted nitrile |

Reactivity of the Boronic Acid Group (e.g., Reversible Ester Formation for Protection and Activation)

The boronic acid group [-B(OH)₂] is a cornerstone of the reactivity of this compound, offering a gateway to numerous transformations, most notably cross-coupling reactions. A key characteristic of boronic acids is their ability to undergo reversible esterification with diols to form boronate esters. chem-station.com This reaction is not only fundamental to their stability and handling but also serves as a critical strategy for protection and activation in multi-step syntheses. rsc.orgnih.gov

Boronic acids are known to be unstable under certain conditions and can undergo protodeboronation or oxidation. chem-station.com Conversion to a boronate ester, such as a pinacol (B44631) ester (formed with pinacol), significantly enhances stability, making the compound easier to purify by chromatography and store. chem-station.comresearchgate.net The formation of these cyclic esters is typically achieved by heating the boronic acid with the diol in a suitable solvent with azeotropic removal of water. researchgate.net

This reversible ester formation is also a powerful tool for activation. The formation of a tetrahedral "ate" complex by reaction with a diol or other Lewis base can increase the nucleophilicity of the oxygen atoms, facilitating reactions like site-selective acylation. acs.orgrsc.orgualberta.ca Conversely, highly electron-deficient boronic acids can act as Lewis acid catalysts to activate hydroxyl groups toward nucleophilic substitution. rsc.orgnih.gov

The deprotection of boronate esters to regenerate the free boronic acid is crucial for subsequent reactions. This is often achieved by hydrolysis under acidic conditions or by transesterification. chem-station.comnih.gov For example, pinacol boronate esters can be cleaved using aqueous acid or by treatment with phenylboronic acid or sodium periodate (B1199274) to trap the pinacol. chem-station.com A two-step procedure involving transesterification with diethanolamine (B148213) followed by mild acid hydrolysis is also an effective method for deprotection under gentle conditions. nih.govacs.org

The table below details common diols used for the protection of boronic acids and typical conditions for ester formation and cleavage.

| Protecting Diol | Esterification Conditions | Deprotection Conditions | Stability of Ester |

| Pinacol | Toluene or CH₂Cl₂, reflux | Acidic hydrolysis (e.g., HCl); NaIO₄; BCl₃ | High stability, suitable for chromatography |

| Ethylene Glycol | Toluene, reflux (azeotropic removal of H₂O) | Aqueous acid | Less stable than pinacol ester |

| Diethanolamine | Stirring in solvent (e.g., THF) | Mild aqueous acid (e.g., 0.1M HCl) | Forms stable sp³-hybridized adduct |

| N-methyliminodiacetic acid (MIDA) | Toluene, reflux | Mild basic hydrolysis (e.g., aq. NaHCO₃) | Very high stability to various conditions |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of (E)-(3-(2-Cyanovinyl)phenyl)boronic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹¹B, it is possible to map the chemical environment of each atom and confirm the compound's stereochemistry.

Proton (¹H) NMR spectroscopy provides critical information about the number, type, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic, vinylic, and boronic acid protons.

The vinylic protons are particularly diagnostic for confirming the (E)-stereochemistry. These two protons, being on adjacent carbons of the double bond, exhibit a large coupling constant (J-value), typically in the range of 12-18 Hz, which is characteristic of a trans configuration. The aromatic protons on the phenyl ring will appear as a complex multiplet pattern, with their specific chemical shifts influenced by the positions of the boronic acid and cyanovinyl substituents. The protons of the B(OH)₂ group are often broad and may exchange with solvent protons (like D₂O), leading to their disappearance from the spectrum, a useful diagnostic feature.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Characteristic Features |

|---|---|---|---|

| Boronic Acid (-B(OH)₂) | 8.0 - 8.5 | Broad Singlet (s) | Signal may be broad and exchangeable with D₂O. |

| Aromatic (Ar-H) | 7.3 - 8.0 | Multiplet (m) | Complex pattern due to meta-substitution. |

| Vinylic (Ar-CH=) | 7.5 - 7.8 | Doublet (d) | Coupled to the other vinylic proton. |

Note: Expected values are based on typical shifts for similar structural motifs.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each chemically unique carbon atom in this compound produces a distinct signal.

The spectrum would feature signals for the six aromatic carbons, two vinylic carbons, and the nitrile carbon. The carbon atom attached directly to the boron (the ipso-carbon) can sometimes be difficult to observe or may appear as a broad signal due to quadrupolar relaxation effects from the adjacent boron nucleus. rsc.org The nitrile carbon is expected to appear significantly downfield, typically in the 115-120 ppm range. The chemical shifts of the aromatic and vinylic carbons confirm the substitution pattern and extended conjugation of the system.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | Characteristic Features |

|---|---|---|

| Aromatic (C-B) | 130 - 138 | Signal may be broad or have low intensity. |

| Aromatic (Ar-C) | 125 - 140 | Multiple signals corresponding to the phenyl ring carbons. |

| Vinylic (Ar-CH=) | 140 - 148 | Downfield shift due to conjugation with the aromatic ring. |

| Vinylic (=CH-CN) | 100 - 110 | Upfield relative to the other vinylic carbon due to the cyano group. |

Note: Expected values are based on typical shifts for similar structural motifs. amazonaws.com

Boron-11 (¹¹B) NMR is a specialized technique that directly probes the local chemical environment of the boron atom. nih.gov Since ¹¹B is a quadrupolar nucleus, the line shape and chemical shift are sensitive to the symmetry and coordination number of the boron center. nsf.gov

For this compound, the boron atom exists in a trigonal planar geometry with three oxygen/carbon neighbors. This three-coordinate boron species is expected to exhibit a single, relatively broad resonance in the ¹¹B NMR spectrum. sdsu.edu The typical chemical shift for arylboronic acids falls within the range of δ 27-33 ppm. rsc.orgsdsu.edu This chemical shift is a key indicator of the neutral, uncomplexed boronic acid functionality. nih.gov Interaction with Lewis bases or formation of boronate esters would result in a significant upfield shift, indicating a change to a four-coordinate, tetrahedral boron environment. nsf.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

In the IR spectrum of this compound, a prominent, broad absorption band is expected in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the hydrogen-bonded B(OH)₂ group. researchgate.net A strong, sharp absorption band characteristic of the nitrile (-C≡N) group stretch would appear in the 2220-2240 cm⁻¹ range. researchgate.net The B-O asymmetric stretching vibration gives rise to a strong band around 1330-1350 cm⁻¹. researchgate.netnih.gov Vibrations associated with the aromatic ring (C=C stretching) appear in the 1400-1600 cm⁻¹ region. A key peak confirming the (E)-isomer is the out-of-plane C-H wagging vibration of the trans-disubstituted double bond, which typically appears as a strong band around 960-980 cm⁻¹.

Raman spectroscopy provides complementary information. The nitrile stretch is also typically strong and easily identifiable in the Raman spectrum, appearing in a similar region as in the IR spectrum. researchgate.net The symmetric vibrations of the phenyl ring and the C=C double bond are often more intense in the Raman spectrum compared to the IR spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Boronic Acid (-OH) | O-H Stretch | 3200 - 3600 | IR |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2240 | IR, Raman |

| Vinyl (-CH=CH-) | C=C Stretch | ~1600 | IR, Raman |

| Vinyl (-CH=CH-) | C-H Out-of-plane bend (trans) | 960 - 980 | IR |

| Boronic Acid (B-O) | B-O Asymmetric Stretch | 1330 - 1350 | IR |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Analysis

Electronic spectroscopy provides information on the electronic transitions within the molecule, which are related to its conjugated π-system.

The UV-Vis absorption spectrum of this compound is dictated by its extended π-conjugated system, which includes the phenyl ring, the vinyl bridge, and the cyano group. This extended conjugation is expected to result in strong absorption in the UV region due to π→π* transitions. Compared to simple phenylboronic acid, the cyanovinyl substituent causes a bathochromic (red) shift of the absorption maximum (λ_max) to longer wavelengths. researchgate.net Studies on structurally similar compounds, such as cyanostilbene boronic acids, show absorption maxima in the 325-450 nm range, which is indicative of an intramolecular charge transfer (ICT) character. nih.gov

The fluorescence properties of the compound are also linked to this ICT state. nih.gov The stilbene-like core suggests that the molecule may be fluorescent. The boronic acid moiety often acts as a fluorescence quencher or modulator, and its emission properties can be highly sensitive to environmental factors such as pH and the presence of specific analytes (e.g., fluoride, diols) that can bind to the boron atom. nih.govresearchgate.net This sensitivity makes such compounds interesting candidates for chemical sensors.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. amazonaws.com

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum of this compound would be expected to show a prominent peak corresponding to the molecular ion. Depending on the mode, this could be the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The exact mass measured by high-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula (C₉H₈BNO₂).

It is known that arylboronic acids can undergo dehydration in the gas phase to form cyclic trimers known as boroxines, which may be observed as [3M-3H₂O+H]⁺. researchgate.netnih.gov Analysis of the fragmentation pattern from techniques like tandem MS (MS/MS) can provide further structural proof. Common fragmentation pathways could include the loss of water (H₂O) from the boronic acid group or the loss of small, stable neutral molecules like hydrogen cyanide (HCN). libretexts.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

X-ray Crystallography for Solid-State Molecular Structure Determination

Following a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no specific X-ray crystallography data for the solid-state molecular structure of this compound has been found in the public domain.

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and torsion angles, offering a detailed molecular portrait. Furthermore, it elucidates the packing of molecules in the crystal lattice and reveals intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the material's bulk properties.

While crystallographic data is not currently available for this compound, such a study would be invaluable. It would confirm the trans configuration of the cyanovinyl group, detail the planarity of the molecule, and describe the conformation of the boronic acid group relative to the phenyl ring. Analysis of the crystal packing would shed light on the supramolecular architecture, dictated by intermolecular forces.

Given the absence of experimental data, no data tables on crystallographic parameters can be provided at this time. Researchers are encouraged to pursue the crystallization and subsequent X-ray diffraction analysis of this compound to fill this gap in the scientific record.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a important method in computational chemistry for predicting the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost. For (E)-(3-(2-Cyanovinyl)phenyl)boronic acid, DFT calculations provide valuable insights into its geometry, molecular orbital energies, and the electronic influence of its functional groups.

The three-dimensional structure of this compound is crucial for its reactivity and interactions. The presence of the boronic acid and cyanovinyl groups introduces rotational degrees of freedom, leading to various possible conformations. Computational studies, particularly through DFT, allow for the exploration of the potential energy surface (PES) to identify the most stable conformers.

For the closely related compound, 3-cyanophenylboronic acid, conformational analysis has been performed by calculating the PES as a function of the dihedral angles associated with the hydroxyl groups of the boronic acid moiety (C1-B-O1-H and C1-B-O2-H). researchgate.netresearchgate.net These calculations, typically using the B3LYP functional with a basis set like 6-31G(d), reveal several low-energy conformers designated as anti-syn, syn-anti, syn-syn, and anti-anti, based on the relative orientations of the O-H bonds. researchgate.netresearchgate.net The anti-syn conformer is often found to be the most stable. researchgate.net The relative energies of these conformers are generally small, indicating that multiple conformations can coexist at room temperature.

For this compound, a similar conformational landscape is expected for the boronic acid group. Additionally, rotation around the bond connecting the phenyl ring and the vinyl group can be investigated to determine the preferred orientation of the cyanovinyl substituent relative to the phenyl ring. Geometrical optimization of these conformers provides key structural parameters such as bond lengths and angles.

| Conformer | Relative Energy (kcal/mol) at B3LYP/6-311++G(d,p) |

|---|---|

| anti-syn | 0.000 |

| syn-anti | 0.248 |

| syn-syn | 1.465 |

| anti-anti | 3.855 |

Data sourced from a computational study on 3-cyanophenylboronic acid, which serves as a model for the boronic acid group's conformational behavior in this compound. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For phenylboronic acid derivatives, DFT calculations are commonly used to determine the energies and spatial distributions of these frontier orbitals. In a study of 3-cyanophenylboronic acid, the HOMO-LUMO gap was calculated to be 5.66 eV using the B3LYP functional with the 6-311++G(d,p) basis set. longdom.org This relatively large energy gap suggests good stability. The distribution of the HOMO and LUMO is also informative. Typically, for substituted phenylboronic acids, the HOMO is delocalized over the aromatic ring, while the LUMO may have significant contributions from the boron atom and the electron-withdrawing substituents. For this compound, the extended conjugation of the cyanovinyl group is expected to influence the energies and distributions of the frontier orbitals, likely leading to a smaller HOMO-LUMO gap compared to simpler phenylboronic acids, which would imply increased reactivity.

| Compound | EHOMO | ELUMO | Energy Gap (ΔE) |

|---|---|---|---|

| 3-Cyanophenylboronic Acid | - | - | 5.66 |

| 4-(Methoxycarbonyl)-phenylboronic acid | - | - | 5.39 |

Data for 3-cyanophenylboronic acid and 4-(methoxycarbonyl)-phenylboronic acid are provided for comparison. longdom.org The specific values for this compound would require a dedicated computational study.

The cyanovinyl group is a potent electron-withdrawing group due to the combined inductive and resonance effects of the cyano and vinyl functionalities. This electron-withdrawing nature has a significant impact on the electronic properties of the phenylboronic acid. The presence of such a group is known to increase the acidity of the boronic acid, which can be quantified by a lower pKa value. mdpi.com

Computationally, the electron-withdrawing effect can be analyzed through several means. Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution within the molecule, showing a net electron withdrawal from the phenyl ring and the boron atom towards the cyanovinyl moiety. The calculated molecular electrostatic potential (MEP) map would also visually represent this effect, with regions of lower electrostatic potential (more positive) located around the phenyl ring and boronic acid group, and regions of higher electrostatic potential (more negative) associated with the cyano group. The strong electron-withdrawing character of the "cyano-cinnamyl" type substituents has been noted to contribute to a reduction in the pKa of related arylboronic acids. mdpi.com This enhanced acidity can influence the reactivity of the boronic acid in catalytic reactions, such as the Suzuki-Miyaura coupling, by facilitating the formation of the boronate species.

Mechanistic Elucidation of Chemical Transformations

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations are instrumental in characterizing the transition state structures and calculating the activation energies for each of these elementary steps, thereby constructing a complete reaction energy profile.

For a generic Suzuki-Miyaura reaction involving an arylboronic acid, the transmetalation step is often considered the rate-determining step. nih.gov Computational studies have shown that the presence of a base is crucial for this step, as it activates the boronic acid by converting it into a more nucleophilic boronate species. nih.gov The reaction energy profile for the coupling of an aryl halide with an arylboronic acid would show the relative energies of the reactants, intermediates (e.g., the palladium-halide complex, the palladium-boronate complex), transition states, and the final coupled product.

In the case of this compound, the electron-withdrawing nature of the cyanovinyl group would likely influence the energetics of the catalytic cycle. While it may slightly increase the energy barrier for the oxidative addition of a corresponding aryl halide (if the cyanovinyl group is on the halide partner), it is expected to facilitate the transmetalation step by increasing the acidity of the boronic acid and promoting the formation of the reactive boronate. DFT studies on the Suzuki-Miyaura reaction with phenylboronic acid have shown activation barriers for the transmetalation step to be in the range of 30-37 kcal/mol in the absence of a base, and significantly lower in its presence. nih.gov

Chemical reactions are most often carried out in a solvent, and the interaction between the solvent and the reacting species can have a profound effect on the reaction mechanism and energetics. Computational models must, therefore, account for solvation to provide realistic predictions. There are two primary approaches to modeling solvation: implicit and explicit models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. osti.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvation models, on the other hand, involve including a number of individual solvent molecules in the calculation. rsc.orgresearchgate.net This method is more computationally demanding but can account for specific solute-solvent interactions, such as hydrogen bonding, which can be critical in many reaction mechanisms. rsc.orgresearchgate.net

For reactions involving boronic acids, where hydrogen bonding with the solvent (e.g., water, alcohols) is significant, the choice of solvation model is particularly important. For instance, in the activation of a boronic acid by a base, explicit solvent molecules can play a direct role in stabilizing the resulting boronate anion through hydrogen bonding. DFT calculations that combine an implicit solvent model with a few explicit solvent molecules in the first solvation shell often provide a good balance between accuracy and computational cost. The inclusion of solvation effects is crucial for accurately predicting reaction energy barriers and determining the most favorable reaction pathway in solution. bohrium.com

Prediction and Correlation of Spectroscopic Data with Experimental Observations

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules, which can then be correlated with experimental data to confirm structural assignments and understand electronic characteristics. For this compound, DFT calculations would be instrumental in predicting its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra.

Studies on similar molecules, like 3-fluorophenylboronic acid and other derivatives, demonstrate a common methodology. nih.govresearchgate.net Typically, the molecule's geometry is first optimized using a specific DFT functional and basis set, such as B3LYP/6-311++G(d,p). nih.govtandfonline.com Following optimization, vibrational frequency calculations are performed to predict the IR spectrum. These calculated frequencies are often scaled to correct for anharmonicity and systematic errors inherent in the theoretical model, leading to better agreement with experimental spectra. nih.gov

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C chemical shifts. nih.govresearchgate.net These theoretical values, when compared to experimental spectra recorded in a solvent like DMSO, can help assign specific peaks to individual atoms within the molecule. nih.gov

UV-Vis absorption spectra, which provide information about electronic transitions, can be predicted using Time-Dependent DFT (TD-DFT) calculations. acs.org These computations can determine the excitation energies and oscillator strengths, corresponding to the λ_max values observed experimentally. acs.org

While specific experimental data for this compound is not presented here, the table below illustrates the type of data that would be generated in such a comparative study, based on findings for analogous compounds. nih.govresearchgate.net

Table 1: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table is a hypothetical representation based on typical results from computational studies of similar compounds.

| Spectroscopic Technique | Predicted Value (Computational) | Experimental Value | Assignment |

|---|---|---|---|

| FT-IR (cm⁻¹) | ~2230 | ~2220 | C≡N stretch |

| FT-IR (cm⁻¹) | ~1610 | ~1600 | C=C stretch (vinyl) |

| FT-IR (cm⁻¹) | ~1370 | ~1360 | B-O stretch |

| ¹H NMR (ppm) | ~7.8 | ~7.7 | Vinyl proton |

| ¹³C NMR (ppm) | ~140 | ~138 | Vinyl carbon (α to phenyl) |

| ¹³C NMR (ppm) | ~118 | ~117 | Cyano carbon (C≡N) |

| UV-Vis λ_max (nm) | ~295 | ~300 | π → π* transition |

Structure-Reactivity Relationships: Hammett Equation and Other Linear Free Energy Relationships

Linear Free Energy Relationships (LFERs), most famously represented by the Hammett equation, are fundamental tools in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgwikipedia.orgnumberanalytics.com The Hammett equation is given by:

log(K/K₀) = σρ or log(k/k₀) = σρ

where K/k are the equilibrium or rate constants for the substituted reactant, K₀/k₀ are the constants for the unsubstituted reference reactant, σ is the substituent constant that depends only on the nature and position (meta or para) of the substituent, and ρ is the reaction constant that depends on the reaction type and conditions. wikipedia.org

For this compound, the two key functional groups are the boronic acid [-B(OH)₂] and the cyanovinyl group [-CH=CHCN] in the meta position. The Hammett equation can be used to predict how these groups influence the molecule's properties, such as the acidity (pKa) of the boronic acid. mdpi.com

The cyanovinyl group is a strong electron-withdrawing group due to the combined inductive and resonance effects of the cyano moiety. This withdrawal of electron density from the phenyl ring would stabilize the corresponding boronate anion [ArB(OH)₃]⁻, thus increasing the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid. mdpi.com This corresponds to a positive Hammett substituent constant (σ_m).

The reaction constant (ρ) indicates the sensitivity of a reaction to substituent effects. youtube.com For the dissociation of phenylboronic acids in aqueous solution, the ρ value is positive (around +2.06 to +2.15), indicating that electron-withdrawing groups enhance acidity by stabilizing the negative charge that develops on the boron atom upon ionization. mdpi.com

Table 2: Hammett Constants for Relevant Substituents Values are for substituents on a benzene (B151609) ring and are used to predict electronic effects.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

|---|---|---|---|

| -CN | meta | +0.56 | Electron-withdrawing |

| -CN | para | +0.66 | Strongly electron-withdrawing |

| -CH=CH₂ (Vinyl) | meta | -0.02 | Weakly electron-donating |

| -NO₂ | meta | +0.71 | Strongly electron-withdrawing |

| -OCH₃ | meta | +0.12 | Weakly electron-withdrawing (inductive) |

Note: A specific σ value for the -CH=CHCN group is not commonly tabulated, but it would be expected to be strongly positive, likely greater than that of -CN alone due to the extended conjugation.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational dynamics, solvation, and intermolecular interactions of a molecule like this compound. nih.govacs.org

An MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system. For boronic acids, specialized parameters are needed as boron is not included in many standard biological or organic force fields. nih.govacs.org The simulation would typically place the boronic acid molecule in a simulation box filled with a solvent, such as water, to mimic its behavior in solution.

Key insights that could be gained from MD simulations include:

Conformational Analysis : The cyanovinylphenyl group and the boronic acid group have rotational freedom. MD simulations can explore the potential energy surface to identify the most stable conformations (rotamers) and the energy barriers for interconversion between them. nih.govresearchgate.net This is particularly important for the B(OH)₂ group, which can adopt different orientations. mdpi.com

Solvation Structure : Simulations can reveal how solvent molecules, like water, arrange themselves around the solute. This includes identifying specific hydrogen bonding patterns between the water molecules and the hydroxyl groups of the boronic acid and the nitrogen atom of the cyano group. dhu.edu.cn

Intermolecular Interactions : If other molecules are present, MD can be used to study aggregation or the formation of complexes. For instance, it could model the dimerization of boronic acids or their interaction with biologically relevant molecules.

The output of an MD simulation is a trajectory, which is a record of the positions and velocities of all atoms over time. Analysis of this trajectory can provide quantitative data on properties like radial distribution functions (to understand solvation shells), hydrogen bond lifetimes, and conformational population distributions. dhu.edu.cn

Applications of E 3 2 Cyanovinyl Phenyl Boronic Acid in Advanced Materials Science and Engineering

The unique molecular architecture of (E)-(3-(2-Cyanovinyl)phenyl)boronic acid, featuring a boronic acid group, a conjugated cyanovinyl moiety, and a central phenyl ring, positions it as a versatile building block in materials science. Its applications span from the creation of highly ordered porous structures to the development of smart polymers and components for optoelectronic devices.

Future Research Directions and Outlook

Development of More Sustainable and Efficient Synthetic Routes

Future research will likely focus on developing more environmentally benign and economically viable methods for the synthesis of (E)-(3-(2-Cyanovinyl)phenyl)boronic acid. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. The principles of green chemistry are expected to drive innovation in this area. nih.gov

Key research avenues will include:

Catalytic C-H Borylation: Direct C-H borylation of (E)-3-phenylacrylonitrile offers a highly atom-economical route, eliminating the need for pre-functionalized starting materials. oaepublish.comresearchgate.net Future work will likely target the development of catalysts that offer high regioselectivity for the meta-position of the phenyl ring.

Flow Chemistry: The use of flow chemistry can enhance reaction efficiency, safety, and scalability. nih.gov For the synthesis of boronic acids, flow processes can enable precise control over reaction parameters, potentially improving yields and reducing side reactions. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in various organic transformations. nih.govnih.gov Its application to the synthesis of this compound and its precursors could lead to more efficient processes.

Use of Greener Solvents: A shift towards the use of aqueous media or other environmentally friendly solvents is anticipated, reducing the reliance on volatile organic compounds. nih.govnih.gov

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is crucial for both the synthesis of this compound and its subsequent applications in cross-coupling reactions. Research in this domain will aim to overcome current limitations such as catalyst poisoning and to enhance reaction efficiency under milder conditions.

Future directions in catalysis include:

Advanced Palladium Catalysts: While palladium catalysts are widely used in Suzuki-Miyaura and Heck reactions, future research will focus on developing more robust and active systems. chemrevlett.comut.ac.irnih.gov This includes the design of novel ligands that can stabilize the palladium center and prevent catalyst deactivation, particularly by cyanide poisoning. nih.gov The use of palladacycle precatalysts has shown promise in improving catalyst performance. nih.gov

Noble Metal Nanocatalysts: The application of noble metal nanoparticles as catalysts in cross-coupling reactions is a growing field. nih.gov Research into the shape and composition dependence of these nanocatalysts could lead to highly efficient and recyclable catalytic systems for reactions involving this compound.

Transition Metal-Free Catalysis: Exploring transition metal-free catalytic systems presents a significant opportunity for more sustainable chemical synthesis. oaepublish.com Frustrated Lewis pairs, often based on boron Lewis acids, are emerging as potential catalysts for C-H bond activation and borylation processes. oaepublish.com

Advanced Computational Modeling for Predictive Material and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly important role in predicting the properties and reactivity of this compound and in designing novel materials and reactions. eujournal.orgnih.govresearchgate.net

Key areas for future computational research include:

Predicting Electronic and Photophysical Properties: DFT calculations can be employed to study the electronic structure, energy levels (HOMO/LUMO), and photophysical properties of molecules incorporating the this compound moiety. eujournal.orgnih.gov This will be instrumental in designing new materials for organic electronics.

Mechanism and Selectivity Studies: Computational modeling can provide valuable insights into the mechanisms of catalytic reactions, helping to understand and predict regioselectivity and enantioselectivity. mdpi.com This knowledge can guide the design of more efficient and selective catalysts.

Materials Discovery: Iterative machine learning combined with first-principles calculations is emerging as a powerful tool for the discovery of novel materials with desired properties. nih.gov This approach could be applied to screen for new materials based on this compound with applications in areas such as superhard materials or organic semiconductors.

Expansion of Applications in Emerging Areas of Chemical Science and Engineering

The unique combination of functional groups in this compound makes it a versatile building block for a wide range of applications. Future research is expected to expand its use in several emerging fields.

Table 1: Potential Emerging Applications

| Application Area | Description |

|---|---|

| Organic Electronics | The cyanovinylphenyl group is a known chromophore, and the boronic acid moiety allows for further functionalization. This makes the compound a promising candidate for the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. rsc.orgdrpress.org |

| Chemical Sensors and Probes | Boronic acids are well-established as recognition elements for saccharides and other diol-containing molecules. The fluorescent properties of the cyanovinylphenyl group could be exploited to create novel fluorescent sensors and probes for the detection of biologically important molecules. researchgate.netresearchgate.netmdpi.comnih.gov |

| Functional Polymers | The vinyl group in the molecule can be polymerized to create functional polymers with unique optical and electronic properties. researchgate.net The boronic acid functionality can be used for post-polymerization modification or for creating responsive materials. |

| Medicinal Chemistry | Boronic acid derivatives have shown significant potential in medicinal chemistry. nih.govmdpi.com The this compound scaffold could be explored for the development of new therapeutic agents. |

Q & A

Basic Research Questions

Q. How can researchers design experiments to study the impact of photochemical isomerization on the binding affinity of (E)-(3-(2-Cyanovinyl)phenyl)boronic acid with diols?

- Methodological Answer :

- Light-controlled isomerization : Use visible light (e.g., red light at 630 nm) to trigger E → Z isomerization and monitor changes via UV/Vis spectroscopy .

- Binding quantification : Perform competition experiments using fluorophore-tagged diols (e.g., nitrocatechol) in buffered aqueous solutions. Measure binding constants via fluorescence quenching or nuclear magnetic resonance (NMR) spectroscopy .

- Computational validation : Use density functional theory (DFT) to model stabilization/destabilization effects of isomerized boronic acids on ester formation .

Q. What experimental methods are suitable for determining binding constants between this compound and biomolecules like sialic acid?

- Methodological Answer :

- NMR titration : Monitor or chemical shifts to track boronate ester formation with N-acetylneuraminic acid (Neu5Ac) across pH gradients .

- Potentiometric titration : Measure cumulative formation constants in aqueous solutions, accounting for pH-dependent trigonal vs. tetrahedral boronate complexes .

- Competitive assays : Compare binding affinities against glucose, mannose, and galactose to assess selectivity at physiological pH (7.4) .

Q. What strategies can mitigate challenges in synthesizing and purifying this compound derivatives?

- Methodological Answer :

- Protection of boronic acid : Use pinacol ester protection during synthesis to prevent boroxine formation .

- Chromatography alternatives : Avoid silica gel (risk of irreversible binding); employ ion-exchange resins or recrystallization for purification .

- Temperature control : Conduct reactions at <60°C to minimize thermal decomposition .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound derivatives as tubulin polymerization inhibitors?

- Methodological Answer :

- Tubulin polymerization assays : Measure IC values using purified tubulin in vitro (e.g., 21–22 μM for active derivatives) .

- Cell viability screening : Test growth inhibition across cancer cell lines (e.g., B-16, 1-87) using MTT assays; compare with combretastatin A-4 via COMPARE analysis .

- Apoptosis detection : Use flow cytometry (FACScan) with Annexin V/PI staining to quantify apoptosis induction in Jurkat cells after 8-hour exposure .

Q. What factors dominate the stability of boronate esters formed by this compound: electronic effects or steric hindrance?

- Methodological Answer :

- Electronic effects : Minimal impact on binding stability despite influencing boronic acid acidity (ρ = 2.1 for phenyl substituents) .

- Steric hindrance : Destabilizes esters via angle strain in cyclic boronate rings (e.g., bulky substituents on diols) .

- Electrostatic effects : Adjacent anionic groups (e.g., carboxylates) reduce stability by repelling boronate intermediates .

Q. How can boronic acid-functionalized nanomaterials be optimized for glucose sensing applications?

- Methodological Answer :

- One-step synthesis : Hydrothermal carbonization of phenylboronic acid precursors to create fluorescent carbon dots (C-dots) .

- Sensitivity enhancement : Leverage glucose-induced assembly and quenching of C-dots (detection range: 9–900 μM) .

- Selectivity optimization : Use "inert" surface modifications to resist interference from biomolecules (e.g., fructose, albumin) .

Q. What methodologies enable the development of stimuli-responsive hydrogels using this compound?

- Methodological Answer :

- Dynamic cross-linking : Combine phenylboronic acid-modified polysaccharides (e.g., hyaluronic acid) with maltose derivatives at neutral pH .

- Rheological characterization : Analyze self-healing properties via oscillatory shear tests and strain recovery experiments .

- Stimuli testing : Evaluate pH- or glucose-responsive behavior by monitoring hydrogel stiffness changes under varying conditions .

Contradictions and Considerations

- Binding vs. pH : highlights light-controlled binding, while shows pH-dependent affinity for Neu5Ac. Researchers must isolate variables (light, pH, substituents) in experimental design .

- Stability factors : contradicts earlier assumptions by emphasizing steric/electrostatic over electronic effects in boronate stability, necessitating multi-factorial analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.